molecular formula C11H11BrFN3 B1482842 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092630-35-6

2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482842
CAS No.: 2092630-35-6
M. Wt: 284.13 g/mol
InChI Key: KANXWBAAMQWSLP-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is an organofluorine compound characterized by a pyrazole ring attached to a pyridine moiety. These functional groups are critical in pharmaceutical chemistry, contributing to the compound’s bioactivity and making it a subject of interest in various research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the bromination of a pyrazole derivative, followed by nucleophilic substitution reactions with fluorinated alkyl groups. One common method includes the reaction of 4-(bromomethyl)-1-(2-fluoroethyl)pyrazole with 2-pyridinecarboxylic acid in the presence of a base such as potassium carbonate, under reflux conditions.

Industrial Production Methods

For industrial-scale production, flow chemistry techniques are often employed to ensure consistent quality and yield. These methods may include continuous flow reactors where the reagents are mixed and passed through a heated coil under controlled conditions to produce the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: Conversion to the corresponding alcohol or ketone.

  • Reduction: Typically involves hydrogenation of the pyridine ring.

  • Substitution: Halogen exchange reactions where the bromomethyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

  • Oxidation: Sodium hypochlorite (NaClO), mild acids.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium thiolate or alkylamines in polar solvents.

Major Products

  • Oxidation: 2-(4-(hydroxymethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine.

  • Reduction: Fully or partially hydrogenated derivatives.

  • Substitution: 2-(4-(thiomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine.

Scientific Research Applications

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a valuable tool in the synthesis of various biologically active molecules. Its applications span:

  • Chemistry: Intermediate in the synthesis of complex organic molecules.

  • Biology: Used in the study of enzymatic reactions involving halogenated substrates.

  • Medicine: Potential building block for drug design, especially in developing novel anti-inflammatory or antimicrobial agents.

  • Industry: Component in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with various molecular targets including enzymes and receptors. Its bromomethyl group allows for covalent binding with nucleophilic sites on target molecules, while the pyrazole and pyridine rings offer additional sites for hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Compared to other halogenated pyrazole derivatives, 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine stands out due to its unique combination of a bromomethyl and a fluoroethyl group, which enhance its reactivity and potential for forming diverse chemical bonds.

Similar Compounds

  • 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

  • 2-(4-(bromomethyl)-1-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

  • 2-(4-(bromomethyl)-1-(ethyl)-1H-pyrazol-3-yl)pyridine

Each of these compounds offers different reactivity profiles, allowing for diverse applications in synthetic chemistry and drug development.

Conclusion

This compound is a multifaceted compound with significant implications in various fields of science and industry. Its unique structure and reactivity make it a valuable asset in research and application.

Keep exploring the wonders of chemistry! Anything else you want to know about this fascinating compound?

Properties

IUPAC Name

2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXWBAAMQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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